molecular formula RuSr2 B14365551 CID 71327847 CAS No. 90981-95-6

CID 71327847

Cat. No.: B14365551
CAS No.: 90981-95-6
M. Wt: 276.3 g/mol
InChI Key: WSKIQTMDCCTOAX-UHFFFAOYSA-N
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Description

No data on CID 71327847, including its molecular structure, chemical properties, or biological activity, is present in the provided evidence. PubChem CID identifiers mentioned in the evidence (e.g., 737737, 2049887, 57416287) relate to unrelated compounds, such as brominated aromatic acids, fluorinated heterocycles, and boron-containing derivatives .

Properties

CAS No.

90981-95-6

Molecular Formula

RuSr2

Molecular Weight

276.3 g/mol

InChI

InChI=1S/Ru.2Sr

InChI Key

WSKIQTMDCCTOAX-UHFFFAOYSA-N

Canonical SMILES

[Sr].[Sr].[Ru]

Origin of Product

United States

Chemical Reactions Analysis

CID 71327847 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups.

Scientific Research Applications

CID 71327847 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, this compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways. Additionally, in industry, this compound might be utilized in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of CID 71327847 involves its interaction with specific molecular targets and pathways. This compound may bind to particular enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in therapeutic research or chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural, physicochemical, or functional data for CID 71327847, which is absent in the evidence. However, the evidence highlights methodologies for comparing compounds, which could theoretically apply to this compound if data were available:

Potential Comparison Parameters (Based on )

Parameter Example from Evidence Relevance to this compound
Molecular Formula C9H5BrO2S (CAS 7312-10-9) Requires this compound data
Molecular Weight 168.19 (CAS 20358-06-9) Not applicable
Polar Surface Area TPSA = 56.48 Ų (CAS 7312-10-9) Structural similarity?
Bioavailability Score = 0.55 (CAS 20358-06-9) Pharmacokinetic insights?
Synthetic Methods Use of HATU, DMF (CAS 7254-19-5) Reaction conditions?

Key Gaps in Evidence

  • No structural or spectral data (e.g., NMR, MS) for CID 71327846.
  • No synthetic routes or reaction conditions specific to this compound.
  • No biological activity or toxicity profiles.

Recommendations for Future Research

To address the lack of

Expand Literature Review : Search specialized databases (e.g., SciFinder, Reaxys) for CID 71327842.

Leverage Analogous CID Studies : Apply methodologies from studies on structurally related compounds (e.g., brominated aromatics in , fluorinated heterocycles in ).

Experimental Characterization : Conduct LC-MS, NMR, or computational modeling (e.g., QSAR) to predict properties.

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